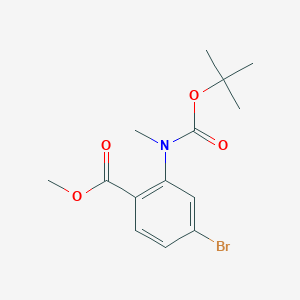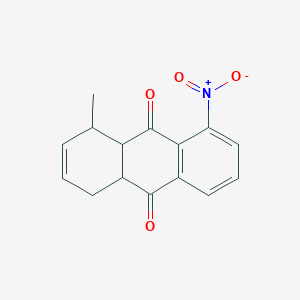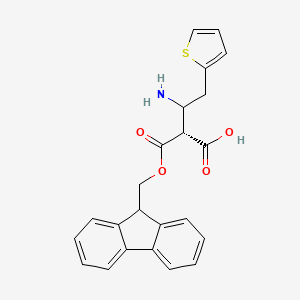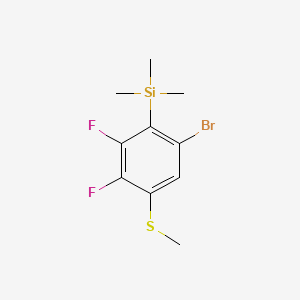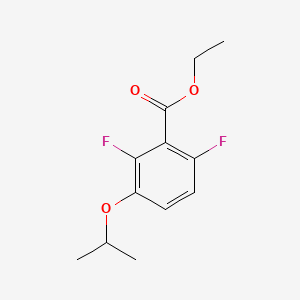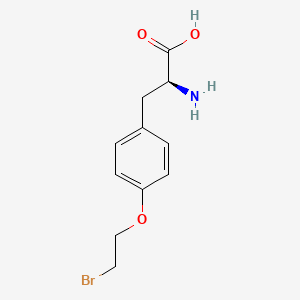
O-(2-bromoethyl)-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-bromoethyl)-tyrosine is an organic compound that features a tyrosine amino acid modified with a 2-bromoethyl group. This modification introduces a bromine atom into the structure, which can significantly alter the compound’s chemical properties and reactivity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromoethyl)-tyrosine typically involves the reaction of tyrosine with 2-bromoethanol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the hydroxyl group of tyrosine, followed by the addition of 2-bromoethanol. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
O-(2-bromoethyl)-tyrosine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl-tyrosine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
O-(2-bromoethyl)-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study protein modifications and interactions, as the bromoethyl group can form covalent bonds with nucleophilic amino acid residues.
Industry: The compound can be used in the development of new materials, such as polymers with unique properties or as a precursor for other industrial chemicals.
作用機序
The mechanism by which O-(2-bromoethyl)-tyrosine exerts its effects involves the reactivity of the bromoethyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein labeling.
類似化合物との比較
Similar Compounds
O-(2-chloroethyl)-tyrosine: Similar structure but with a chlorine atom instead of bromine.
O-(2-iodoethyl)-tyrosine: Contains an iodine atom, which can lead to different reactivity and biological effects.
O-(2-fluoroethyl)-tyrosine: Features a fluorine atom, often used in positron emission tomography (PET) imaging.
Uniqueness
O-(2-bromoethyl)-tyrosine is unique due to the specific reactivity of the bromoethyl group. Bromine is more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in selective protein modification or targeted drug design.
特性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
InChIキー |
OSYXBYWFALZNNG-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


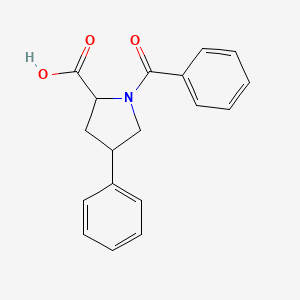



![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
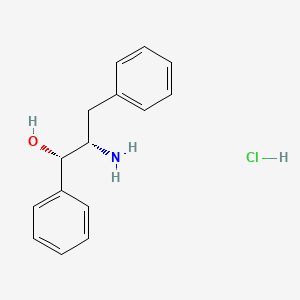
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
